molecular formula C8H9IO2 B1593547 3-Iodo-4-methoxybenzyl alcohol CAS No. 53279-82-6

3-Iodo-4-methoxybenzyl alcohol

Cat. No. B1593547
CAS RN: 53279-82-6
M. Wt: 264.06 g/mol
InChI Key: KZPCWHSKIBZFFS-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxybenzyl alcohol is a chemical compound that belongs to the family of benzyl alcohols. It is a white crystalline powder that is used in various scientific research applications. This compound is synthesized through a specific method and has unique biochemical and physiological effects. In

Scientific Research Applications

Modification in Polymer Chemistry

  • Antioxidant Properties in Polypropylene : 3-Iodo-4-methoxybenzyl alcohol, as a derivative of vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), plays a role in the modification of Kraft lignin for use in polypropylene. Acidic treatment of these compounds results in decreased aliphatic hydroxyl content, enhancing their antioxidant properties in polypropylene (Pouteau et al., 2005).

Photocatalysis and Oxidation Reactions

  • Selective Photocatalytic Oxidation : Studies show that derivatives like 4-methoxybenzyl alcohol can be oxidized into corresponding aldehydes using TiO2 photocatalysts under O2 atmosphere and visible light. This highlights potential applications in selective photocatalytic oxidation reactions (Higashimoto et al., 2009).

Organic Synthesis

  • Lithiation in Organic Chemistry : Chromium tricarbonyl complexes of similar compounds (3-methoxybenzyl alcohol) are selectively lithiated, showing potential in organic synthesis for producing substituted arene compounds (Uemura et al., 1980).

Antiplasmodial Activity

  • Medical Research - Antiplasmodial Activities : Derivatives like 4-methoxybenzyl alcohol have been synthesized and tested for antiplasmodial activities, indicating potential applications in medical research, particularly in malaria treatment (Hadanu et al., 2010).

Environmental Chemistry

  • Halogenated Compound Production : Research on the fungus Bjerkandera adusta shows it produces halogenated compounds like 3-chloro-4-methoxybenzyl alcohol, indicating a role in environmental chemistry and possibly in natural product synthesis (Spinnler et al., 1994).

Photoelectrocatalysis

  • Partial Oxidation in Aqueous Solution : The partial oxidation of 4-methoxybenzyl alcohol in aqueous solution via photoelectrocatalysis, using TiO2 supported on titanium anodes, demonstrates another avenue for its application, particularly in green chemistry and sustainable processes (Özcan et al., 2013).

Anti-Asthmatic Activity

  • Potential in Treating Asthma : Compounds like 4-hydroxy-3-methoxybenzyl alcohol, related to 3-Iodo-4-methoxybenzyl alcohol, have shown significant anti-asthmatic activity, which could be relevant for pharmaceutical applications (Jang et al., 2010).

properties

IUPAC Name

(3-iodo-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPCWHSKIBZFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358406
Record name 3-Iodo-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-methoxybenzyl alcohol

CAS RN

53279-82-6
Record name 3-Iodo-4-methoxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-4-methoxybenzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-4-methoxybenzyl alcohol
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Reactant of Route 6
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Citations

For This Compound
2
Citations
VD Filimonov, NI Semenischeva… - …, 2008 - thieme-connect.com
… In the 13 C NMR spectrum 6 of 3-iodo-4-methoxybenzyl alcohol there are no C aryl -I and C … The reported melting point (mp 142-144 C) of 3-iodo-4-methoxybenzyl alcohol indicated in …
Number of citations: 11 www.thieme-connect.com
B Esters, D Azodicarboxylate - Citeseer
Number of citations: 0

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